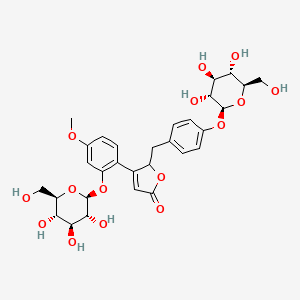

Pueroside B

Description

BenchChem offers high-quality Pueroside B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pueroside B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H36O15 |

|---|---|

Molecular Weight |

636.6 g/mol |

IUPAC Name |

3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one |

InChI |

InChI=1S/C30H36O15/c1-40-15-6-7-16(19(9-15)43-30-28(39)26(37)24(35)21(12-32)45-30)17-10-22(33)42-18(17)8-13-2-4-14(5-3-13)41-29-27(38)25(36)23(34)20(11-31)44-29/h2-7,9-10,18,20-21,23-32,34-39H,8,11-12H2,1H3/t18?,20-,21-,23-,24-,25+,26+,27-,28-,29-,30-/m1/s1 |

InChI Key |

YZIOICJLDZFDRZ-RKKCQTITSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Pueroside B from Pueraria lobata Roots

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating Pueroside B, a bioactive compound found in the roots of Pueraria lobata (kudzu). This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and includes visualizations of the isolation workflow and the compound's biological activities.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the extraction and purification of isoflavonoids, including Pueroside B, from Pueraria lobata roots.

Table 1: Extraction and Purification Yields

| Parameter | Value | Source |

| Starting Material | 5 kg of dried Pueraria lobata roots | [1] |

| Crude Extract Yield | 780 g | [1] |

| Puerarin Yield (Optimized) | 60.56 mg/g of biomass | [2] |

Table 2: Chromatographic Conditions for Analysis

| Parameter | Description | Source |

| HPLC Column | Agilent XDB RP C18 (150 x 4.6 mm) | [3] |

| Mobile Phase | Binary system of water (+0.01% formic acid) and methanol (B129727) (+0.01% formic acid) with a linear gradient | [3] |

| Detection Wavelength | 262 nm | [3] |

| LC-MS Mobile Phase | 0.1% formic acid in acetonitrile (B52724) (A) and 0.1% formic acid in water (B) with a gradient program | [4] |

| LC-MS Flow Rate | 0.3 mL/min | [4] |

| LC-MS Column Temperature | 35 °C | [4] |

| LC-MS DAD Wavelength | 330 nm | [4] |

Experimental Protocols

This section details the step-by-step procedures for the extraction, isolation, and purification of Pueroside B from Pueraria lobata roots.

2.1. Preparation of Plant Material

-

Obtain dried roots of Pueraria lobata.

-

Pulverize the dried roots into a coarse powder to increase the surface area for extraction.

2.2. Solvent Extraction

-

Combine the pulverized root powder with an 80% ethanol (B145695) solution. A common ratio is 1:10 (w/v) of plant material to solvent.[1]

-

Macerate the mixture at room temperature. One study suggests a duration of 7 days, repeated three times.[1]

-

After each extraction period, filter the mixture to separate the liquid extract from the solid plant material.

-

Combine the extracts from all repetitions.

-

Concentrate the pooled extract under reduced pressure at 40°C using a rotary evaporator to obtain the total crude extract.[1]

2.3. Purification by Macroporous Resin Column Chromatography

-

Dissolve the crude extract in methanol.[1]

-

Prepare a column with AB-8 macroporous resin.

-

Load the dissolved crude extract onto the column.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Pueroside B.

-

Combine the fractions rich in Pueroside B and concentrate them.

2.4. Further Purification by Preparative HPLC

-

For higher purity, subject the Pueroside B-rich fractions to preparative HPLC.

-

Use a suitable C18 column and a mobile phase gradient, such as methanol-water or acetonitrile-water, to achieve fine separation.

-

Collect the peak corresponding to Pueroside B.

-

Evaporate the solvent to obtain purified Pueroside B.

2.5. Analytical Verification

-

Confirm the identity and purity of the isolated Pueroside B using analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

Visualizations

3.1. Experimental Workflow for Pueroside B Isolation

The following diagram illustrates the key stages in the isolation of Pueroside B from Pueraria lobata roots.

3.2. Biological Activity of Puerosides from Pueraria lobata

This diagram depicts the inhibitory effects of Puerosides, including Pueroside B and its isomers, on key enzymes involved in carbohydrate metabolism, as well as their anti-inflammatory properties.

References

- 1. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies [mdpi.com]

Spectroscopic Analysis of Pueroside B Isomers: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This technical guide provides an in-depth exploration of the spectroscopic methodologies employed in the identification and structural elucidation of Pueroside B isomers. It focuses on the novel (4R)-Pueroside B and its known counterpart, (4S)-Pueroside B, isolated from the roots of Pueraria lobata. The document details the experimental protocols for key analytical techniques and presents quantitative data in a comparative format to facilitate understanding and further research.

Introduction to Pueroside B and Its Isomers

Pueroside B is a bioactive isoflavonoid (B1168493) glycoside found in medicinal herbs such as Pueraria lobata (Kudzu). Isoflavonoid glycosides are a class of phytochemicals extensively studied for their potential therapeutic benefits, including antioxidant and enzyme inhibitory activities. The structural complexity of these molecules often leads to the existence of isomers—compounds with the same molecular formula but different spatial arrangements.

Recent research has led to the isolation and characterization of a novel isomer, (4R)-Pueroside B, alongside the previously known (4S)-Pueroside B.[1][2] While these isomers share an identical planar structure and molecular formula (C₃₀H₃₆O₁₅), their distinction lies in the stereochemistry at the C-4 position of the isoflavanone (B1217009) core. This subtle structural difference can significantly impact their biological activity, making their accurate identification and differentiation a critical task in natural product chemistry and drug development. The complete structural elucidation of these isomers requires a multi-faceted spectroscopic approach, combining data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and chiroptical techniques like Circular Dichroism (CD).[1][2]

Spectroscopic Data Presentation

The differentiation of Pueroside B isomers relies on subtle differences in their spectroscopic signatures. While many spectroscopic features are nearly identical due to their shared planar structure, careful analysis, particularly using chiroptical methods, is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR data for the isomers are largely identical, confirming they share the same connectivity. The data presented below is for (4R)-Pueroside B, as reported in recent literature, and is representative of both isomers.[1]

Table 1: ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) Data for (4R)-Pueroside B in DMSO-d₆.

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| Isoflavanone Aglycone | ||

| 2 | 78.5 | 4.65, m |

| 3 | 45.2 | 2.95, m; 3.20, m |

| 4 | 195.7 | - |

| 5 | 108.1 | 6.75, d (8.4) |

| 6 | 164.3 | - |

| 7 | 95.8 | 6.40, d (2.2) |

| 8 | 163.5 | - |

| 9 | 102.5 | 6.25, d (2.2) |

| 10 | 114.2 | - |

| 1' | 130.2 | - |

| 2' | 157.1 | - |

| 3' | 102.9 | 6.50, d (2.3) |

| 4' | 159.3 | - |

| 5' | 106.8 | 6.45, dd (8.5, 2.3) |

| 6' | 128.4 | 7.15, d (8.5) |

| Glucosyl Moiety at C-4' | ||

| 1'' | 100.5 | 4.81, d (7.7) |

| 2'' | 73.2 | 3.25, m |

| 3'' | 76.8 | 3.30, m |

| 4'' | 69.7 | 3.15, m |

| 5'' | 77.5 | 3.45, m |

| 6'' | 60.8 | 3.70, m; 3.50, m |

| Glucosyl Moiety at C-2' | ||

| 1''' | 99.8 | 5.12, d (7.6) |

| 2''' | 73.5 | 3.35, m |

| 3''' | 76.5 | 3.40, m |

| 4''' | 70.1 | 3.20, m |

| 5''' | 77.2 | 3.55, m |

| 6''' | 61.2 | 3.80, m; 3.60, m |

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula of the isomers. Tandem MS (MS/MS) provides fragmentation data, which helps in elucidating the structure, particularly the location of glycosidic linkages. However, due to their identical covalent structure, the Pueroside B isomers exhibit highly similar fragmentation patterns and cannot be distinguished by MS/MS alone.

Table 2: Key Mass Spectrometry Fragmentation Data for Pueroside B Isomers.

| Ion | m/z (Observed) | Formula | Description |

| [M-H]⁻ | 635.2035 | C₃₀H₃₅O₁₅ | Deprotonated molecular ion |

| [M-H-Glc]⁻ | 473.1508 | C₂₄H₂₅O₁₀ | Loss of one glucose unit |

| [M-H-2Glc]⁻ | 311.0976 | C₁₈H₁₅O₅ | Loss of both glucose units (aglycone) |

The fragmentation primarily involves the cleavage of glycosidic bonds, a common pathway for flavonoid glycosides.

Experimental Protocols & Methodologies

The successful analysis of Pueroside B isomers requires a systematic workflow, from initial isolation to final structural confirmation.

Isolation and Separation

The initial step involves the extraction of crude compounds from the roots of Pueraria lobata. The isomers are then separated from the complex mixture and from each other using chromatographic techniques.

-

Extraction: Dried and powdered roots are typically extracted with an organic solvent like ethanol (B145695) or methanol.

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) to isolate fractions containing the compounds of interest.

-

Isomer Separation: Final separation of the (4R) and (4S) isomers is achieved using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18), where they exhibit different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR experiments are conducted to determine the connectivity of atoms.

-

Sample Preparation: A few milligrams of the purified isomer are dissolved in a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz for ¹H).

-

Experiments:

-

1D NMR: ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired to identify the chemical environments of all hydrogen and carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two to three bonds, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Used to determine the spatial proximity of protons. However, for Pueroside B, NOESY correlations were found to be insufficient to definitively assign the stereochemistry at the C-4 position.

-

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and formula and to gain structural information through fragmentation.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.

-

Analysis Mode: Data is typically acquired in negative ion mode, as phenolic hydroxyl groups are readily deprotonated.

-

HRMS: Provides a highly accurate mass measurement of the molecular ion ([M-H]⁻), which is used to confirm the elemental composition.

-

MS/MS (Tandem MS): The molecular ion is selected and subjected to Collision-Induced Dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is analyzed to confirm the sequence and linkage of the sugar moieties to the aglycone.

UV-Vis and IR Spectroscopy

These techniques provide information about functional groups and electronic conjugation.

-

UV-Vis Spectroscopy: The sample is dissolved in a UV-transparent solvent (e.g., methanol). The UV-Vis spectrum is recorded (typically 200-400 nm) to observe absorption maxima (λmax) characteristic of the isoflavonoid chromophore, indicating the presence of conjugated π-electron systems.

-

Infrared (IR) Spectroscopy: A spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum reveals characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), aromatic rings (C=C), and ether linkages (C-O).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the definitive technique for determining the absolute configuration of chiral molecules.

-

Principle: This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure.

-

Application to Pueroside B: The key difference between the (4R) and (4S) isomers is the stereocenter at C-4. This difference in chirality results in distinct Cotton effects (positive or negative peaks) in their respective CD spectra. By comparing the experimental spectra with established rules for isoflavanones or with quantum chemical calculations, the absolute configuration (R or S) at C-4 can be unambiguously assigned. This was the crucial step in identifying compound 1 as (4R)-Pueroside B.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical process for Pueroside B isomers.

Caption: Experimental workflow for the isolation and structural elucidation of Pueroside B isomers.

Caption: Logical relationship of spectroscopic techniques for structure elucidation.

References

A Technical Guide to the Bioactivity Screening of Pueroside B Extracts

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the bioactivity screening of Pueroside B, an isoflavonoid (B1168493) glycoside isolated from the roots of Pueraria lobata (Willd.) Ohwi. This document outlines known quantitative bioactivity data, detailed experimental protocols for screening potential therapeutic effects, and visual representations of key signaling pathways relevant to its mechanism of action. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively evaluate the therapeutic potential of Pueroside B extracts.

Introduction to Pueroside B

Pueraria lobata, commonly known as Kudzu, has a long history in traditional Chinese medicine for treating a variety of ailments, including fever, cardiovascular diseases, and diabetes.[1] Pueroside B is one of the key chemical constituents isolated from its roots.[2] The screening of such natural compounds is a critical first step in modern drug discovery, allowing for the identification of lead molecules with potential therapeutic value. This guide focuses on systematic approaches to screening the antioxidant, anti-diabetic, anti-inflammatory, anticancer, and neuroprotective activities of Pueroside B.

Quantitative Bioactivity Data

The primary bioactivity of Pueroside B reported in the literature is its potential as an anti-diabetic agent through the inhibition of key carbohydrate-hydrolyzing enzymes. Quantitative data from in vitro enzyme inhibition assays are summarized below.

Table 1: Enzyme Inhibitory Activity of Pueroside B and Related Compounds

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|

| Pueroside B (4S-pueroside B) | No Activity | No Activity |

| 4R-pueroside B (Isomer) | 16.82 ± 1.05 | 28.16 ± 1.27 |

| Acarbose (Positive Control) | 173.25 ± 2.14 | 12.35 ± 0.52 |

Data sourced from enzyme inhibition assays.[1]

Note: The study highlights the stereochemical sensitivity of enzyme inhibition, as only the 4R isomer of Pueroside B showed significant activity, while Pueroside B (4S isomer) was inactive.[1]

Experimental Workflows and Protocols

A systematic approach to bioactivity screening is essential for generating reliable and reproducible data. The following workflow provides a general framework for the initial assessment of Pueroside B extracts.

Caption: General experimental workflow for Pueroside B bioactivity screening.

Antioxidant capacity is a fundamental property of many bioactive natural products. The DPPH and ABTS assays are standard colorimetric methods for evaluating free radical scavenging activity.

3.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3][4]

-

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect from light.

-

Prepare serial dilutions of the Pueroside B extract and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.

-

In a 96-well plate, add 100 µL of each sample dilution to triplicate wells.

-

Add 100 µL of the DPPH solution to each well. Methanol serves as the blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

Measure the absorbance at 517 nm using a microplate reader.[3]

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting inhibition percentage against sample concentration.

-

As suggested by existing data, screening for inhibitory effects on carbohydrate-metabolizing enzymes is a logical step.

3.2.1 α-Glucosidase Inhibition Assay This assay determines the ability of a compound to inhibit α-glucosidase, an enzyme involved in the breakdown of complex carbohydrates into absorbable monosaccharides.

-

Protocol:

-

Prepare a solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate (B84403) buffer (pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare serial dilutions of the Pueroside B extract and a positive control (e.g., Acarbose).[1]

-

In a 96-well plate, add 50 µL of the sample or control, followed by 50 µL of the enzyme solution.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Initial screening for anticancer potential typically involves evaluating the cytotoxicity of the extract against various cancer cell lines.

3.3.1 Cell Viability (MTT/SRB) Assay The MTT or Sulforhodamine B (SRB) assays are used to assess the effect of the extract on cell proliferation and viability.[5][6]

-

Protocol (SRB Assay):

-

Seed cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[5][6]

-

Treat the cells with serial dilutions of Pueroside B extract for 48-72 hours. Include an untreated control and a positive control (e.g., Doxorubicin).

-

After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5).

-

Measure the absorbance at 510 nm.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

-

The anti-inflammatory potential can be assessed by measuring the inhibition of inflammatory mediators in immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages.

3.4.1 Nitric Oxide (NO) Production Assay This assay quantifies the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.[7]

-

Protocol:

-

Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of Pueroside B extract for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the nitrite concentration.

-

Determine the inhibitory effect of the extract on NO production. A concurrent cell viability test (e.g., MTT) is crucial to rule out cytotoxicity.

-

Key Signaling Pathways for Mechanistic Studies

Should initial screening yield positive hits, subsequent studies should focus on elucidating the underlying molecular mechanisms. This involves investigating the modulation of key cellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory natural products exert their effects by inhibiting this pathway.[8]

Caption: Inhibition of the NF-κB signaling pathway by Pueroside B.

Inducing apoptosis (programmed cell death) is a key strategy for anticancer drugs. The intrinsic pathway is regulated by the Bcl-2 family of proteins and culminates in caspase activation.[9]

Caption: Pueroside B's potential role in inducing intrinsic apoptosis.

The PI3K/Akt pathway is a critical pro-survival signaling cascade that protects neurons from various insults, including oxidative stress. Activation of this pathway is a common mechanism for neuroprotective compounds.[10][11]

References

- 1. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lablab purpureus phytochemicals demonstrate potential anticancer activity as evidenced through experimental and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotection of geniposide against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Mechanisms of Pueroside B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on Pueroside B is limited in the currently available scientific literature. This guide synthesizes established neuroprotective mechanisms and provides illustrative quantitative data and protocols from studies on structurally related or functionally similar compounds, such as Picroside II and Forsythoside B, to project the likely mechanisms of action for Pueroside B.

Introduction

Neurodegenerative diseases and ischemic events such as stroke represent a significant global health burden, characterized by progressive neuronal loss and functional decline. A key pathological driver in these conditions is a cascade of events including oxidative stress, inflammation, and apoptosis. Pueroside B, an iridoid glycoside, has emerged as a promising candidate for neuroprotection. This technical guide delineates the core mechanisms through which Pueroside B is hypothesized to exert its protective effects on neuronal cells, focusing on key signaling pathways, experimental validation, and quantitative outcomes.

Core Neuroprotective Mechanisms of Action

Pueroside B's neuroprotective strategy is multifaceted, targeting three primary pathological processes: oxidative stress, apoptosis, and neuroinflammation. It achieves this by modulating critical intracellular signaling pathways that control cellular homeostasis and survival.

Attenuation of Oxidative Stress via the Nrf2/HO-1 Pathway

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a primary contributor to neuronal damage. Pueroside B is proposed to bolster the endogenous antioxidant system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), initiating their transcription. The resulting proteins play a crucial role in neutralizing ROS and protecting the cell from damage.

Caption: Pueroside B promotes Nrf2 translocation and antioxidant gene expression.

Promotion of Cell Survival via the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central pathway for promoting neuronal survival, growth, and proliferation.[1] Ischemic insults often lead to the downregulation of this pathway, pushing neurons toward apoptosis. Pueroside B is believed to counteract this by activating Akt.

Activation of PI3K leads to the phosphorylation and activation of Akt. Phosphorylated Akt (p-Akt) then influences a range of downstream targets. Critically, it phosphorylates and inactivates pro-apoptotic proteins such as Bad and promotes the activity of anti-apoptotic proteins like Bcl-2, thereby tilting the cellular balance towards survival.

Caption: Pueroside B activates the PI3K/Akt pathway to inhibit apoptosis.

Inhibition of Neuroinflammation via NF-κB Suppression

Neuroinflammation, mediated by activated microglia and astrocytes, exacerbates neuronal injury through the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of this process. Forsythoside B, a related compound, has been shown to exert anti-inflammatory effects by inhibiting NF-κB signaling.[2][3][4][5] It is highly probable that Pueroside B acts via a similar mechanism. By preventing the activation and nuclear translocation of NF-κB, Pueroside B can suppress the transcription of pro-inflammatory genes, thereby reducing the inflammatory burden in the brain.

Direct Regulation of Apoptosis

Apoptosis, or programmed cell death, is a final common pathway in neuronal loss. The balance between the pro-apoptotic Bax protein and the anti-apoptotic Bcl-2 protein is a critical determinant of cell fate. A high Bax/Bcl-2 ratio facilitates the release of cytochrome c from mitochondria, which in turn activates executioner caspases, such as Caspase-3, leading to cell death. Pueroside B is expected to shift this balance in favor of survival by upregulating Bcl-2 expression and downregulating Bax expression, consequently inhibiting Caspase-3 activation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on neuroprotective compounds with mechanisms of action relevant to Pueroside B, primarily in in vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) and in vivo Middle Cerebral Artery Occlusion (MCAO) models.

Table 1: In Vitro Neuroprotection in SH-SY5Y Cells (OGD/R Model)

| Parameter | Model (OGD/R) | Treatment Group | Result / % Change | Reference Compound |

|---|---|---|---|---|

| Cell Viability (%) | ~56% | + Compound | ▲ Increased to ~70-80% | Picroside II, Cornuside |

| Apoptosis Rate (%) | ~30-40% | + Compound | ▼ Decreased to ~10-15% | Picroside II, Cornuside |

| ROS Level | High | + Compound | ▼ Significantly Decreased | Punicalin, Picroside II |

| Bax/Bcl-2 Ratio | High | + Compound | ▼ Significantly Decreased | Cornuside |

| Caspase-3 Activity | High | + Compound | ▼ Significantly Decreased | Cornuside |

| p-Akt/Akt Ratio | Low | + Compound | ▲ Significantly Increased | Forsythoside B |

| Nuclear Nrf2 | Low | + Compound | ▲ Significantly Increased | Forsythoside B |

| HO-1 Expression | Low | + Compound | ▲ Significantly Increased | Forsythoside B |

Table 2: In Vivo Neuroprotection (Rat/Mouse MCAO Model)

| Parameter | Model (MCAO) | Treatment Group | Result / % Change | Reference Compound |

|---|---|---|---|---|

| Infarct Volume (%) | High | + Compound | ▼ Decreased by ~38.6% | Morroniside |

| Neurological Deficit Score | High | + Compound | ▼ Significantly Decreased | Forsythoside B |

| TNF-α Level (pg/mg protein) | ~45-50 | + Compound | ▼ Decreased to ~25-30 | Forsythoside B |

| IL-1β Level (pg/mg protein) | ~30-35 | + Compound | ▼ Decreased to ~15-20 | Forsythoside B |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to evaluate neuroprotective agents like Pueroside B.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This model simulates ischemic-reperfusion injury in cultured neuronal cells (e.g., SH-SY5Y).

-

Cell Culture: Culture SH-SY5Y cells in standard DMEM/F12 medium supplemented with 10% FBS until they reach 80% confluency.

-

Pueroside B Pre-treatment: Pre-treat cells with varying concentrations of Pueroside B for a specified duration (e.g., 2-4 hours) before inducing OGD.

-

OGD Induction: Wash cells with PBS and replace the medium with glucose-free DMEM. Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a duration determined by cell type sensitivity (e.g., 2-4 hours for SH-SY5Y cells).

-

Reoxygenation: Terminate OGD by replacing the glucose-free medium with normal, complete culture medium and returning the plates to a standard normoxic incubator (95% air, 5% CO₂) for 24 hours.

-

Analysis: Following reoxygenation, perform assays to measure cell viability (MTT), apoptosis (flow cytometry), ROS levels, and protein expression (Western Blot).

References

- 1. Peripheral blood inflammatory cytokines in prodromal and overt α-synucleinopathies: a review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

The Isoflavonoid Biosynthesis Pathway in Kudzu (Pueraria lobata): A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kudzu (Pueraria lobata), a leguminous plant native to East Asia, is a prolific producer of a diverse array of isoflavonoids, compounds of significant interest to the pharmaceutical and nutraceutical industries due to their wide-ranging biological activities. This technical guide provides an in-depth exploration of the isoflavonoid (B1168493) biosynthesis pathway in Kudzu, designed for researchers, scientists, and drug development professionals. It delineates the core enzymatic steps, key intermediates, and regulatory mechanisms that govern the synthesis of prominent isoflavonoids such as puerarin (B1673276), daidzein (B1669772), and genistein. This document summarizes quantitative data on isoflavonoid content, details relevant experimental protocols, and presents visual diagrams of the biosynthetic and experimental workflows to facilitate a comprehensive understanding of this complex metabolic network.

Introduction

The roots of Pueraria lobata, known as Ge-Gen in traditional Chinese medicine, have been utilized for centuries to treat a variety of ailments, including cardiovascular diseases and diabetes.[1] Modern pharmacological studies have attributed these therapeutic effects to the high concentration of isoflavonoids.[2] Isoflavonoids are a class of polyphenolic compounds primarily restricted to the Leguminosae family.[1] The biosynthesis of these molecules in Kudzu follows a specialized branch of the general phenylpropanoid pathway, leading to the formation of a characteristic isoflavonoid skeleton that can be further modified by glycosylation and methylation, resulting in a rich diversity of compounds.[1][2] Understanding the intricacies of this pathway is paramount for metabolic engineering efforts aimed at enhancing the production of desirable isoflavonoids and for the development of novel therapeutic agents.

The Core Isoflavonoid Biosynthesis Pathway

The biosynthesis of isoflavonoids in Pueraria lobata begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce 4-coumaroyl-CoA. This central intermediate then enters the flavonoid/isoflavonoid branch, leading to the synthesis of the core isoflavone (B191592) aglycones, daidzein and genistein.

The key enzymatic steps are as follows:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-coumarate-CoA ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

-

Chalcone (B49325) synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[3][4] CHS is a key enzyme in flavonoid biosynthesis.[5] In some cases, a deoxychalcone synthase (DOCS) can produce isoliquiritigenin (B1662430) in the presence of NADPH.[6]

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin (a flavanone).[7]

-

Isoflavone synthase (IFS): A cytochrome P450 enzyme that catalyzes the key rearrangement of the B-ring from position 2 to position 3 of the flavanone (B1672756) backbone, forming 2-hydroxyisoflavanones. This is the committed step in isoflavonoid biosynthesis.[1][8]

-

2-hydroxyisoflavanone (B8725905) dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone intermediates to form the stable isoflavone ring system, yielding daidzein and genistein.[7][8]

These core aglycones then undergo a series of modifications, primarily glycosylation and methylation, to produce the diverse array of isoflavonoids found in Kudzu.

Diagram of the Core Isoflavonoid Biosynthesis Pathway

Caption: Core isoflavonoid biosynthesis pathway in Pueraria lobata.

Key Tailoring Reactions: Glycosylation and Methylation

The structural diversity and biological activity of Kudzu isoflavonoids are significantly enhanced by subsequent tailoring reactions, primarily glycosylation and methylation.

Glycosylation

Glycosylation, the attachment of sugar moieties, is a major modification of isoflavonoids in P. lobata, leading to the formation of both C- and O-glycosides.[1][2]

-

O-Glycosylation: This involves the attachment of a sugar, typically glucose, to a hydroxyl group of the isoflavone aglycone. The most common O-glycosides in Kudzu are daidzin (daidzein 7-O-glucoside) and genistin (genistein 7-O-glucoside).[9] This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), specifically isoflavone 7-O-glucosyltransferases.[10]

-

C-Glycosylation: This is a less common but highly significant modification in Kudzu, resulting in the formation of a carbon-carbon bond between a sugar and the isoflavone nucleus. The most prominent C-glycoside in Kudzu is puerarin (daidzein 8-C-glucoside).[1][2] The biosynthesis of puerarin is a unique feature of the Pueraria genus.[1] The precise timing of C-glycosylation is still under investigation, with evidence suggesting it may occur at the chalcone, isoflavanone, or isoflavone stage.[11][12] However, recent studies suggest that the direct C-glycosylation of daidzein is a major route to puerarin formation.[8]

Methylation

O-methylation is another important tailoring reaction that modifies the properties of isoflavonoids. In P. lobata, methylation commonly occurs at the 4'-hydroxyl group, catalyzed by O-methyltransferases (OMTs). A key example is the conversion of daidzein to formononetin (4'-O-methyldaidzein).[2]

Quantitative Data on Isoflavonoid Content

The concentration of isoflavonoids in Pueraria lobata can vary significantly depending on the plant organ, geographical location, and developmental stage. The roots are consistently found to have the highest levels of isoflavonoids.[13]

Table 1: Isoflavonoid Content in Different Organs of Pueraria lobata

| Isoflavonoid | Root (mg/g dry weight) | Shoot (mg/g dry weight) | Leaf Blade (mg/g dry weight) | Leaf Petiole (mg/g dry weight) |

| Puerarin | 44.54 - 66.58[14] | Low[13] | Low[13] | Low[13] |

| Daidzin | 5.101 (in roots)[15] | Low[13] | Low[13] | Low[13] |

| Genistin | 6.759 (in roots)[15] | Low[13] | Low[13] | Low[13] |

| Daidzein | Low[16] | Higher than roots[15] | - | - |

| Genistein | Low[16] | Higher than roots[15] | - | - |

Note: Values are compiled from multiple sources and represent ranges or specific reported values. Direct comparison may be limited by differences in analytical methods and plant material.

Table 2: Quantitative Analysis of Isoflavones in Pueraria lobata Flowers from Different Regions of China

| Compound | Northern China (mg/g) | Southern China (mg/g) |

| Tectoridin | 26.46 - 43.28 | 10.00 - 19.81 |

| 6"-O-xylosyl-tectoridin | 30.90 - 48.23 | 11.08 - 37.03 |

| Source:[17] |

Experimental Protocols

The analysis and quantification of isoflavonoids in Pueraria lobata typically involve extraction followed by chromatographic separation and detection.

Extraction of Isoflavonoids

A common method for extracting isoflavonoids from dried plant material is as follows:

-

Sample Preparation: Dried and powdered plant material (e.g., roots, leaves) is used.

-

Solvent Extraction: A specific weight of the powdered sample is extracted with a suitable solvent, often 80% aqueous methanol.[16] The extraction can be performed using sonication or reflux.

-

Filtration and Concentration: The extract is filtered to remove solid debris. The filtrate is then often concentrated under reduced pressure to remove the solvent.

-

Sample Dilution: The concentrated extract is redissolved in a known volume of a suitable solvent (e.g., methanol) for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most widely used technique for the separation and quantification of isoflavonoids.

-

Instrumentation: A standard HPLC system equipped with a C18 column, a pump, an autosampler, and a detector (e.g., UV-Vis or Diode Array Detector) is used.[17][18][19]

-

Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of acid like formic acid or TFA) and an organic solvent such as acetonitrile (B52724) or methanol.[17][18][20]

-

Detection: Isoflavonoids are commonly detected by their UV absorbance, typically in the range of 250-270 nm.[17][19]

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.

Diagram of a Typical Experimental Workflow for Isoflavonoid Analysis

References

- 1. Frontiers | Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata [frontiersin.org]

- 2. Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajb.vast.vn [ajb.vast.vn]

- 4. uniprot.org [uniprot.org]

- 5. cDNA and genomic DNA clonings of chalcone synthase from Pueraria lobata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DEOXYCHALCONE SYNTHASE FROM CELL SUSPENSION CULTURES OF PUERARIA LOBATA [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Chromosome-Level Genome Assembly and Multi-Omics Dataset Provide Insights into Isoflavone and Puerarin Biosynthesis in Pueraria lobata (Wild.) Ohwi [mdpi.com]

- 9. Evaluation of pathways to the C‐glycosyl isoflavone puerarin in roots of kudzu ( Pueraria montana lobata) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoflavone 7-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Integrated Metabolomic and Transcriptomic Analysis of Puerarin Biosynthesis in Pueraria montana var. thomsonii at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Regulation of isoflavone production in hydroponically grown Pueraria montana (kudzu) by cork pieces, XAD-4, and methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uab.edu [uab.edu]

- 17. Quantitative Analysis of Two Isoflavones in Pueraria Lobata Flowers from Eleven Chinese Provinces Using High Performance Liquid Chromatography [summit.sfu.ca]

- 18. mdpi.com [mdpi.com]

- 19. Quantitative analysis of two isoflavones in Pueraria lobata flowers from eleven Chinese provinces using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Isoflavones in Pueraria by UHPLC-Q-Orbitrap HRMS and Study on α-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Targets of Pueroside B in Cardiovascular Disease: An In-depth Technical Guide

An important note on the available research: Scientific literature extensively details the cardiovascular effects of Puerarin (B1673276), the most abundant isoflavone (B191592) glycoside derived from the Kudzu root (Pueraria lobata). While Pueroside B is a known constituent of this plant, specific in-depth technical data on its independent therapeutic targets in cardiovascular disease is limited. This guide will primarily focus on the comprehensive data available for Puerarin, which is structurally similar and provides the most relevant insights into the potential mechanisms of Pueroside B and other related isoflavones from Pueraria lobata. Researchers are strongly encouraged to conduct further studies to specifically elucidate the distinct pharmacological profile of Pueroside B.

Executive Summary

Cardiovascular diseases (CVDs) remain a leading cause of mortality worldwide. Emerging research has identified natural compounds as promising therapeutic agents. Puerarin, a major isoflavone from Pueraria lobata, has demonstrated significant cardioprotective effects across a range of CVDs, including cardiac hypertrophy, myocardial ischemia-reperfusion injury, atherosclerosis, and endothelial dysfunction. Its therapeutic potential stems from its multifaceted mechanisms of action, primarily centered on anti-inflammatory, antioxidant, and anti-apoptotic activities. This technical guide synthesizes the current understanding of the molecular targets and signaling pathways modulated by Puerarin, providing a foundational framework for future research and drug development in this area.

Therapeutic Targets and Mechanisms of Action

Puerarin exerts its cardioprotective effects by modulating several key signaling pathways and cellular processes implicated in the pathophysiology of cardiovascular disease.

Cardiac Hypertrophy

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. Puerarin has been shown to attenuate cardiac hypertrophy by targeting oxidative stress and subsequent inflammatory signaling cascades.

A key mechanism involves the inhibition of Angiotensin II (Ang II)-induced reactive oxygen species (ROS) production. This antioxidant effect, in turn, suppresses the activation of downstream redox-sensitive pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[1] By mitigating these signaling cascades, Puerarin prevents the pathological remodeling of cardiomyocytes.[1]

Myocardial Ischemia-Reperfusion (I/R) Injury

Myocardial I/R injury is a complex phenomenon that occurs upon the restoration of blood flow to an ischemic area of the heart, leading to further tissue damage. Puerarin has demonstrated a protective role in this context by inhibiting inflammation and apoptosis. One of the primary mechanisms is the inhibition of the TLR4/Myd88/NF-κB signaling pathway, which leads to the downregulation of the NLRP3 inflammasome, a key player in the inflammatory response during I/R injury.[2]

Atherosclerosis

Atherosclerosis, the buildup of plaques in the arteries, is a major underlying cause of many cardiovascular events. Puerarin exhibits anti-atherosclerotic properties by improving endothelial function, reducing inflammation, and modulating lipid metabolism.[3] It has been shown to decrease the expression of adhesion molecules such as ICAM-1 and VCAM-1, thereby reducing the recruitment of inflammatory cells to the vessel wall.[4]

Endothelial Dysfunction

A healthy endothelium is crucial for maintaining vascular homeostasis. Puerarin promotes endothelial function by increasing the production of nitric oxide (NO), a potent vasodilator. This is achieved through the activation of endothelial nitric oxide synthase (eNOS). By enhancing NO bioavailability, Puerarin helps to maintain normal blood pressure and prevent the initiation of atherosclerotic lesions.

Quantitative Data on the Efficacy of Puerarin

The following tables summarize key quantitative findings from preclinical studies investigating the effects of Puerarin on various cardiovascular parameters.

Table 1: In Vivo Efficacy of Puerarin in a Mouse Model of Angiotensin II-Induced Cardiac Hypertrophy

| Parameter | Ang II Group | Ang II + Puerarin (100 mg/kg/day) Group |

| Heart Weight/Body Weight (HW/BW) Ratio | Increased | Significantly Decreased |

| Left Ventricle Weight/Body Weight (LVW/BW) Ratio | Increased | Significantly Decreased |

| Myocyte Surface Area | Increased | Significantly Decreased |

| Systolic Blood Pressure (SBP) | Increased | Significantly Decreased |

| Left Ventricular Wall Thickness | Increased | Significantly Decreased |

Table 2: In Vitro Effects of Puerarin on Angiotensin II-Induced Cardiomyocyte Hypertrophy

| Parameter | Ang II Treatment | Ang II + Puerarin (50, 100 µM) Treatment |

| Reactive Oxygen Species (ROS) Production | Increased | Significantly Decreased |

| NADPH Oxidase Activity | Increased | Significantly Decreased |

| Phosphorylated ERK1/2 Levels | Increased | Significantly Decreased |

| Phosphorylated p38 MAPK Levels | Increased | Significantly Decreased |

| NF-κB Activation | Increased | Significantly Decreased |

Table 3: Clinical Effects of Puerarin on Patients with Coronary Artery Disease

| Parameter | Control Group (Conventional Therapy) | Treatment Group (Conventional Therapy + Puerarin) |

| Total Effective Rate of Angina Pectoris | 65% | 89% (P<0.05) |

| Endothelial Progenitor Cells (EPCs) | Elevated | More Significantly Elevated (P<0.05) |

| Nitric Oxide (NO) | Elevated | More Significantly Elevated (P<0.05) |

| Endothelin-1 (ET-1) | Decreased | More Significantly Decreased (P<0.05) |

| Serum TNF-α, hs-CRP, IL-6 | Decreased | More Significantly Decreased (P<0.05) |

Detailed Experimental Protocols

In Vivo Model of Angiotensin II-Induced Cardiac Hypertrophy

-

Animal Model: C57BL/6J mice.

-

Induction of Hypertrophy: Continuous infusion of Angiotensin II (Ang II) via osmotic mini-pumps for 15 days.

-

Treatment: Puerarin (100 mg·kg⁻¹·d⁻¹, per os) was administered for the duration of the Ang II infusion.

-

Outcome Measures:

-

Echocardiography to assess cardiac function and dimensions.

-

Measurement of systolic blood pressure.

-

Histological analysis of heart sections to determine myocyte surface area.

-

Calculation of Heart Weight to Body Weight (HW/BW) and Left Ventricle Weight to Body Weight (LVW/BW) ratios.

-

Western blot analysis of cardiac tissue to quantify the phosphorylation of ERK1/2, p38, and IκBα, and the nuclear translocation of p65 NF-κB.

-

In Vitro Model of Angiotensin II-Induced Cardiomyocyte Hypertrophy

-

Cell Line: Neonatal rat ventricular myocytes.

-

Induction of Hypertrophy: Stimulation with Angiotensin II (Ang II).

-

Treatment: Pre-treatment with Puerarin at various concentrations.

-

Outcome Measures:

-

Measurement of intracellular Reactive Oxygen Species (ROS) production using fluorescent probes.

-

Western blot analysis to determine the phosphorylation status of ERK1/2, p38, and IκBα.

-

Immunofluorescence staining to visualize the nuclear translocation of the p65 subunit of NF-κB.

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

References

Unveiling the Antioxidant Potential of Pueroside B: A Technical Guide to Cell-Free Assay Methodologies

For Researchers, Scientists, and Drug Development Professionals

Pueroside B, a notable isoflavonoid (B1168493) glycoside, is recognized for its potential health benefits, which are often linked to its antioxidant capabilities.[1] Antioxidants play a crucial role in mitigating the detrimental effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. Cell-free assays are indispensable primary screening tools in the field of antioxidant research, providing a rapid and standardized method to assess the radical scavenging and reducing capacities of compounds.

Comparative Antioxidant Activity of Pueraria lobata Isoflavonoids

Due to the current absence of specific IC50 values for Pueroside B in the public domain, this section presents data from its chemical relatives, puerarin (B1673276) and daidzin, also major constituents of Pueraria lobata. This comparative analysis offers valuable insights into the potential antioxidant efficacy of Pueroside B. The data underscores the significant influence of molecular structure, particularly the presence and position of hydroxyl groups, on antioxidant activity.

| Compound | Assay | IC50 Value | Notes |

| Puerarin | DPPH | 93.26 µg/mL | Activity reported to be comparable to α-tocopherol.[2] |

| Daidzin | DPPH | 881.5 µM | Shows weak radical scavenging activity.[3] |

| 3'-Hydroxydaidzin | DPPH | 7.4 µM | A metabolite of daidzin, demonstrating significantly higher activity.[3] |

| Daidzein (B1669772) | DPPH | 110.25 µg/mL | The aglycone form of daidzin. |

| Pueraria lobata Root Outer Bark Extract | DPPH, ABTS | Higher activity than other root sections | Correlated with higher isoflavonoid content, especially puerarin.[4] |

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols for Cell-Free Antioxidant Assays

The following are detailed methodologies for the most common cell-free assays used to evaluate antioxidant properties. These protocols can be adapted for the analysis of Pueroside B.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark at 4°C.

-

Prepare a series of concentrations of the test compound (Pueroside B) and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control well containing the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The change in absorbance is proportional to the antioxidant concentration.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of the test compound and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 593 nm.

-

Create a standard curve using the absorbance values of the standard.

-

The antioxidant capacity of the sample is determined from the standard curve and expressed as FRAP value (e.g., in µM Fe(II) equivalents).

-

Visualizing Methodologies and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the chemical principle of the DPPH assay.

Conclusion

While direct experimental data on the cell-free antioxidant properties of Pueroside B remains to be fully elucidated, the information available for its structural analogs, puerarin and daidzin, strongly suggests that it possesses antioxidant capabilities. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the DPPH, ABTS, and FRAP activities of Pueroside B. Further investigation is warranted to quantify its specific antioxidant capacity and to understand its structure-activity relationship in comparison to other isoflavonoids. Such data will be invaluable for the development of Pueroside B as a potential therapeutic agent for conditions associated with oxidative stress.

References

- 1. Isoflavone daidzein possesses no antioxidant activities in cell-free assays but induces the antioxidant enzyme catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improving Free Radical Scavenging Activity of Soy Isoflavone Glycosides Daidzin and Genistin by 3′-Hydroxylation Using Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

The Emergence of 4R-pueroside B: A Technical Guide to a Novel Pueroside B Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents from natural sources continues to be a vital endeavor in drug discovery. Isoflavonoid glycosides, a class of compounds abundant in medicinal plants, have garnered significant attention for their diverse pharmacological activities. Among these, Pueroside B, isolated from Pueraria lobata, has been a subject of interest. This technical guide delves into the recent discovery of novel Pueroside B isomers, with a particular focus on the newly identified 4R-pueroside B . We will explore its isolation, structural elucidation, biological activity, and the potential signaling pathways it may modulate, providing a comprehensive resource for researchers in the field.

Discovery and Characterization of Pueroside B Isomers

A recent study successfully isolated and characterized a novel isomer of Pueroside B, designated as 4R-pueroside B , from the roots of Pueraria lobata.[1] This discovery is significant as it expands the known chemical diversity of this class of compounds and highlights the importance of stereochemistry in biological activity. The known isomer has been identified as 4S-pueroside B .[2]

Structural Elucidation

The determination of the planar and stereochemical structures of these isomers was achieved through a combination of advanced spectroscopic techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR experiments were pivotal in establishing the core structure and the connectivity of the atoms.[3] For 4R-pueroside B, the ¹³C NMR spectrum displayed 30 carbon signals, which included a methoxy (B1213986) group, two β-glucosyl units, and 17 carbons consistent with the pueroside core structure.[3]

-

Circular Dichroism (CD) Spectroscopy: This technique was crucial for determining the absolute configuration at the chiral center (C-4). The differential absorption of circularly polarized light by the isomers provided the basis for assigning the R and S configurations to 4R-pueroside B and 4S-pueroside B, respectively.[1]

Quantitative Data on Biological Activity

The primary biological activity investigated for the novel Pueroside B isomers was their inhibitory effect on key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, which are important targets in the management of type 2 diabetes.[3] The inhibitory activities are summarized in the table below.

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| 4R-pueroside B (Novel Isomer) | 41.97 | > 500 |

| 4S-pueroside B | No significant inhibition | No significant inhibition |

| Acarbose (Positive Control) | 27.05 | 36.68 |

Table 1: Inhibitory concentrations (IC₅₀) of Pueroside B isomers and the positive control, acarbose, against α-glucosidase and α-amylase. Data sourced from Dai et al., 2024.[3]

Notably, 4R-pueroside B demonstrated significant inhibitory activity against α-glucosidase, whereas its isomer, 4S-pueroside B, was largely inactive.[3] This stark difference underscores the critical role of stereochemistry in the biological function of these molecules.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of Pueroside B isomers.

Isolation and Chiral Separation of Pueroside B Isomers

The isolation of individual isomers from a complex plant extract requires a multi-step chromatographic process, culminating in chiral separation.

a) Extraction and Preliminary Purification:

-

Extraction: Dried and powdered roots of Pueraria lobata are extracted with a suitable solvent, such as 70% ethanol, at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), and n-butanol) to fractionate the compounds based on their polarity. Pueroside B isomers are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fractions are subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20 to remove impurities and isolate fractions containing the target compounds.

b) Semi-Preparative High-Performance Liquid Chromatography (HPLC) for Chiral Separation:

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as amylose (B160209) or cellulose (B213188) derivatives [e.g., Chiralpak IA or Chiralcel OD-H], is essential for resolving the enantiomers.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol), is used. The ratio is optimized to achieve the best separation (e.g., 95:5 v/v n-hexane/isopropanol).

-

Instrumentation: A semi-preparative HPLC system equipped with a UV detector (set at an appropriate wavelength, e.g., 254 nm) and a fraction collector is used.

-

Protocol:

-

Dissolve the purified mixture of isomers in the mobile phase.

-

Inject the sample onto the chiral column.

-

Run the separation under isocratic conditions at a defined flow rate (e.g., 1 mL/min).

-

Monitor the elution profile and collect the fractions corresponding to the separated peaks of 4R-pueroside B and 4S-pueroside B.

-

Evaporate the solvent from the collected fractions to obtain the pure isomers.

-

Structure Elucidation Protocols

a) NMR Spectroscopy:

-

Sample Preparation: Dissolve 1-5 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.

-

¹H-NMR: Acquire the spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

¹³C-NMR: Acquire the spectrum with proton decoupling. Set the spectral width to cover the carbon chemical shift range (e.g., 0-200 ppm).

-

2D-NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer. Optimize the acquisition and processing parameters to obtain high-resolution spectra. Analyze the correlation peaks to establish the complete chemical structure.

b) Circular Dichroism (CD) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the purified isomer in a transparent solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 10⁻³ M.

-

Instrumentation: Use a CD spectropolarimeter.

-

Data Acquisition:

-

Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Use a quartz cuvette with a path length of 0.1 mm.

-

Maintain a constant nitrogen gas flow to purge the instrument.

-

-

Data Analysis: Compare the experimental CD spectrum with known data for similar compounds or with theoretically calculated spectra to assign the absolute configuration at the chiral center.

α-Glucosidase and α-Amylase Inhibition Assays

a) α-Glucosidase Inhibition Assay:

-

Reagents: α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, phosphate (B84403) buffer (pH 6.8), and the test compounds (Pueroside B isomers) dissolved in DMSO.

-

Protocol:

-

In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

-

Add 50 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (3 mM).

-

Incubate the plate at 37°C for another 15 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

b) α-Amylase Inhibition Assay:

-

Reagents: α-amylase enzyme solution, soluble starch solution (1%), phosphate buffer (pH 6.9), and the test compounds.

-

Protocol:

-

Mix 250 µL of the test compound solution with 250 µL of α-amylase solution (0.5 mg/mL) and incubate at 25°C for 10 minutes.

-

Add 250 µL of starch solution and incubate for another 10 minutes.

-

Stop the reaction by adding 500 µL of dinitrosalicylic acid (DNS) color reagent.

-

Heat the mixture in a boiling water bath for 5 minutes.

-

Cool to room temperature and dilute with distilled water.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

The biological effects of isoflavonoids from Pueraria lobata are often mediated through the modulation of key cellular signaling pathways. While the direct downstream targets of Pueroside B are still under investigation, the activities of closely related isoflavones, such as puerarin, suggest potential involvement of the PI3K/Akt and MAPK pathways, which are critical in regulating metabolism, cell growth, and inflammation.[2][6][7][8][9][10][11]

Conclusion and Future Directions

The discovery of 4R-pueroside B and the significant difference in biological activity compared to its 4S-isomer highlight the profound impact of stereochemistry on the pharmacological properties of natural products. The notable α-glucosidase inhibitory activity of 4R-pueroside B positions it as a promising lead compound for the development of new anti-diabetic agents.

Future research should focus on:

-

Total Synthesis: Developing a stereoselective synthesis for 4R-pueroside B to enable further pharmacological studies and structure-activity relationship (SAR) analysis.

-

Mechanism of Action: Elucidating the precise molecular interactions with α-glucosidase and investigating the downstream signaling pathways to understand its cellular effects.

-

Broader Bioactivity Screening: Evaluating the therapeutic potential of 4R-pueroside B in other areas, such as anti-inflammatory and neuroprotective effects, which are known for other isoflavonoids.

This in-depth guide provides a foundational resource for scientists and researchers to build upon in the exciting journey of exploring the therapeutic potential of novel Pueroside B isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]

- 5. purechemistry.org [purechemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 8. etconanalytical.com [etconanalytical.com]

- 9. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods | HPLC Courses [hplccourses.com]

- 10. uhplcs.com [uhplcs.com]

- 11. shimadzu.com [shimadzu.com]

The Evolving Legacy of Kudzu: A Technical Guide to the Traditional Medicinal Uses of Pueraria lobata and the Role of Pueroside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pueraria lobata, commonly known as Kudzu, has been a cornerstone of traditional Chinese medicine for centuries, where its root, known as Gegen, is revered for its wide array of therapeutic properties.[1][2] Historically, it has been employed to address a spectrum of ailments including fever, acute dysentery, diarrhea, diabetes, and cardiovascular diseases.[3] Modern phytochemical investigations have unveiled a complex arsenal (B13267) of bioactive compounds within Pueraria lobata, primarily isoflavonoids such as puerarin (B1673276), daidzin, and daidzein.[4][5] More recently, a class of compounds known as puerosides, including the novel Pueroside B, have emerged as subjects of scientific inquiry, demonstrating potential contributions to the plant's pharmacological profile. This technical guide provides an in-depth exploration of the traditional medicinal uses of Pueraria lobata, with a specific focus on the emerging understanding of Pueroside B and its related compounds, offering a resource for researchers and professionals in drug development.

Traditional Medicinal Applications of Pueraria lobata

The medicinal applications of Pueraria lobata are deeply rooted in traditional Chinese medicine theory, where it is primarily used to clear heat and promote the production of body fluids. Its applications are extensive and have been documented in numerous classical texts.

Table 1: Traditional Uses of Pueraria lobata Root (Gegen)

| Traditional Use | Description |

| Fever and Headache | Used to relieve exterior syndromes characterized by fever, headache, and a stiff neck. |

| Thirst and Diabetes | Employed to nourish fluids and alleviate thirst, a key symptom of what is traditionally known as "wasting-thirst" disease (diabetes). |

| Diarrhea and Dysentery | Utilized to treat dysenteric disorders and diarrhea by raising "spleen yang". |

| Cardiovascular Conditions | Traditionally used to alleviate chest pain and palpitations, aligning with modern research into its cardiovascular benefits. |

| Alcohol Intoxication | A well-known traditional remedy for hangovers and to reduce alcohol consumption. |

| Measles | Used to promote the full development of the rash in the early stages of measles. |

Pueroside B and Other Bioactive Constituents

While isoflavonoids like puerarin have been extensively studied, recent research has isolated and characterized other compounds, including puerosides. Pueroside B, along with its isomers, has been identified as a constituent of Pueraria lobata root.

Quantitative Analysis of Bioactive Compounds

Quantitative data on the concentration of Pueroside B in different parts of Pueraria lobata is still an emerging area of research. However, studies have quantified the levels of major isoflavonoids in various plant tissues.

Table 2: Content of Major Isoflavonoids in Different Parts of Pueraria lobata

| Compound | Root (mg/g) | Leaf (mg/g) | Flower (% w/w) |

| Puerarin | 67 ± 2.2 | - | 0.95 |

| Daidzin | - | 5.5 ± 0.3 | 0.67 |

| Genistin | 4.3 ± 0.3 | 61 ± 1.1 | 0.43 |

| Daidzein | - | - | 1.96 |

| Genistein | - | - | 1.86 |

| Ononin | 2.0 ± 0.2 | - | 0.57 |

| Tectoridin | - | - | 1.55 |

Data compiled from multiple sources. Note: Specific quantitative data for Pueroside B across different plant parts is not yet widely available in the literature.

Pharmacological Activities and Potential Mechanisms of Action

The traditional uses of Pueraria lobata are being increasingly validated by modern pharmacological research, which points to the multi-target effects of its bioactive constituents.

Anti-diabetic Effects

Traditionally used for "wasting-thirst" disease, Pueraria lobata and its extracts have demonstrated potential in managing diabetes. While the primary focus has been on isoflavonoids and polysaccharides, recent studies on puerosides and other compounds have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption.

Table 3: In Vitro Enzyme Inhibitory Activity of Compounds from Pueraria lobata

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| Pueroside B (isomer 1) | > 100 | > 100 |

| Pueroside B (isomer 2) | 68.43 ± 2.15 | 75.12 ± 3.28 |

| Compound 11 (a flavonoid) | 32.18 ± 1.24 | 38.87 ± 1.56 |

| Compound 12 (a triterpenoid) | 23.25 ± 0.98 | 27.05 ± 1.12 |

| Acarbose (Positive Control) | 27.05 ± 1.12 | 36.68 ± 1.45 |

Data from a single study.

The potential mechanism for the anti-diabetic effects of some Pueraria lobata constituents involves the activation of the PI3K/AKT signaling pathway, which plays a crucial role in insulin (B600854) signaling and glucose metabolism.

Inhibition of digestive enzymes by Pueraria lobata compounds.

Anti-inflammatory Effects

Inflammation is a key pathological process in many diseases for which Pueraria lobata is traditionally used. Puerosides and other related compounds have demonstrated anti-inflammatory activity by reducing the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a known target for many natural anti-inflammatory compounds.

Hypothesized anti-inflammatory action via the NF-κB pathway.

Cardiovascular Effects